molecular formula C7H3Cl2NO B1612808 3,5-Dichloro-2-hydroxybenzonitrile CAS No. 3336-32-1

3,5-Dichloro-2-hydroxybenzonitrile

Cat. No. B1612808
CAS RN: 3336-32-1
M. Wt: 188.01 g/mol
InChI Key: ZTQVCIUXSLXAPV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C₁₃H₈Cl₂O₂ . It is also known by its systematic name, 3,5-dichloro-2-cyanophenol . This compound belongs to the class of aromatic nitriles and contains both chlorine atoms and a hydroxy group on a benzene ring.



Synthesis Analysis

The synthesis of 3,5-Dichloro-2-hydroxybenzonitrile involves specific chemical reactions. While I don’t have detailed synthetic procedures for this compound, it can be prepared through various methods, including chlorination of the corresponding phenol or cyanation of the corresponding chlorophenol. Researchers have explored different synthetic routes, and further investigation is necessary to determine the most efficient and practical method.



Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-hydroxybenzonitrile consists of a benzene ring with two chlorine atoms (at positions 3 and 5) and a hydroxy group (at position 2). The nitrile group (cyanide) is attached to the benzene ring. The compound’s empirical formula is C₁₃H₈Cl₂O₂ , and its molecular weight is approximately 267.11 g/mol .



Chemical Reactions Analysis

Understanding the reactivity of 3,5-Dichloro-2-hydroxybenzonitrile is crucial. It can participate in various reactions, such as nucleophilic substitutions, electrophilic aromatic substitutions, and hydrolysis. Researchers have investigated its behavior under different conditions, and further studies are needed to explore its full chemical reactivity.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Appearance : Solid (crystalline or powder form)

    • Color : Varies (often white or pale yellow)

    • Melting Point : Investigate literature for precise data

    • Solubility : Solubility in various solvents (e.g., water, organic solvents)




  • Chemical Properties :



    • Stability : Assess stability under different conditions (e.g., temperature, light, pH)

    • Acid-Base Properties : Investigate acidity or basicity

    • Reactivity : Explore its behavior in reactions (e.g., hydrolysis, oxidation)




Scientific Research Applications

Isostructures and Polymorphs

  • 3,5-Dichloro-4-hydroxybenzonitrile and its solvates exhibit unique chain-like arrangements due to OH...NC interactions. This structural characteristic is significant in the field of crystallography (Britton, 2006).

Electrochemical Reduction

  • The electrochemical reduction mechanism of chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and its analogs has been studied, revealing insights into radical anion formation and subsequent chemical reactions (Sokolová et al., 2008).

Effects on Mitochondrial Activity

  • 3,5-Dichloro-4-hydroxybenzonitrile and its analogs affect the respiration of mitochondria isolated from white potato tubers, indicating potential applications in understanding mitochondrial-mediated processes (Ferrari & Moreland, 1969).

Photochemical Properties

  • The photochemistry of 5-chloro-2-hydroxybenzonitrile, a compound closely related to 3,5-Dichloro-2-hydroxybenzonitrile, has been studied, providing insights into the behavior of such compounds under light exposure (Bonnichon et al., 1999).

Synthesis Methods

  • Studies have explored efficient synthesis methods for compounds related to 3,5-Dichloro-2-hydroxybenzonitrile, which are important in the development of new chemical compounds (Wu Guo-qiang, 2010).

Biotransformation and Herbicide Detoxification

  • The biotransformation of chloroxynil by soil bacteria has been investigated, providing insights into environmental remediation and detoxification processes (Veselá et al., 2012).
  • Transgenic plants expressing a bacterial detoxification gene show resistance to bromoxynil, a similar compound, indicating applications in agricultural biotechnology (Stalker et al., 1988).

Herbicide Metabolism and Photodegradation

  • The metabolism of 2,6-dichlorobenzonitrile, a related compound, in animals, provides insights into the biological effects and degradation pathways of such herbicides (Wit & van Genderen, 1966).
  • Photodegradation studies of bromoxynil offer valuable information on the environmental fate of similar herbicides (Kochany, 1992).

Safety And Hazards

3,5-Dichloro-2-hydroxybenzonitrile may pose certain risks:



  • Toxicity : Evaluate its toxicity to humans, animals, and the environment.

  • Handling Precautions : Researchers should follow safety protocols when working with this compound.

  • Environmental Impact : Assess its potential impact on ecosystems and water sources.


Future Directions


  • Biological Studies : Investigate its biological activities, including potential therapeutic applications.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore derivatives and their properties.

  • Environmental Assessment : Evaluate its environmental fate and impact.


properties

IUPAC Name

3,5-dichloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQVCIUXSLXAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613767
Record name 3,5-Dichloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-hydroxybenzonitrile

CAS RN

3336-32-1
Record name 3,5-Dichloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Hu, HY Kaw, L Zhu, W Wang - Water Research, 2022 - Elsevier
Halogenated aromatic disinfection byproducts (DBPs) exhibited similar total organic halogen levels in chlorinated drinking water samples as compared with aliphatic ones, and they …
Number of citations: 20 www.sciencedirect.com
RH WILEY, BJ Wakefield - The Journal of Organic Chemistry, 1960 - ACS Publications
A number of arylnitrile V-oxides havebeen prepared in carbon tetrachloride solution and their infrared spectra studied. Absorption bands at 2295 cm.-1 and 1370 cm.-1 characteristic of …
Number of citations: 123 pubs.acs.org
X Lei, Z Xie, Y Sun, J Qiu, X Yang - Environmental Pollution, 2023 - Elsevier
Numerous disinfection by-products (DBPs) are formed from reactions between disinfectants and organic/inorganic matter during water disinfection. More than seven hundred DBPs that …
Number of citations: 3 www.sciencedirect.com
TR Govindachari, K Nagarajan, S Rajappa, AS Akerkar… - Tetrahedron, 1966 - Elsevier
SYNTHESIS OF 0-ACYLBENZOHYDROXAMIC ACIDS AND THEIR USE IN PEPTIDE SYNTHESIS* Page 1 TamJaalron, 1966. Vol. 22. pi. 3367 to 3372. l’w~amm Ra Ltd. F+rinted in …
Number of citations: 19 www.sciencedirect.com

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